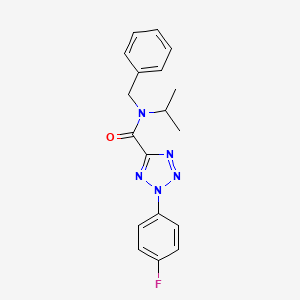

N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide

Description

N-Benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide is a tetrazole derivative featuring a benzyl group, an isopropyl group, and a 4-fluorophenyl substituent. Tetrazoles are nitrogen-rich heterocycles widely studied for their applications in medicinal chemistry and materials science due to their metabolic stability and hydrogen-bonding capabilities . The presence of the 4-fluorophenyl group introduces steric and electronic effects that influence molecular geometry and reactivity, as seen in analogous compounds .

Properties

IUPAC Name |

N-benzyl-2-(4-fluorophenyl)-N-propan-2-yltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-13(2)23(12-14-6-4-3-5-7-14)18(25)17-20-22-24(21-17)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDSSKGEWJIRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The unique structural features of this compound, including the tetrazole ring and the fluorophenyl group, may enhance its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 339.4 g/mol. The compound's structure is characterized by:

- A tetrazole ring , which is known for its ability to mimic natural substrates in biological systems.

- A fluorophenyl substituent , which may influence lipophilicity and receptor binding.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The presence of a fluorine atom may enhance binding affinity to various receptors, affecting signal transduction pathways.

- Cell Membrane Permeability : The lipophilic nature due to the fluorophenyl group may facilitate crossing cell membranes, thereby reaching intracellular targets.

Antiallergic Activity

Recent studies have indicated that related tetrazole compounds exhibit antiallergic properties. For instance, analogs of this compound have shown promise in inhibiting histamine release from mast cells, suggesting potential applications in treating allergic reactions .

Neuroprotective Effects

Research has also explored the neuroprotective potential of tetrazole derivatives against neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures demonstrated significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. For example, a study highlighted that certain tetrazole derivatives exhibited competitive and reversible MAO-B inhibitory activity, making them candidates for further development in neuroprotection .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that compounds with structural similarities to this compound showed varying degrees of anti-cancer activity. The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxic effects .

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| MAO-B Inhibition | 0.062 | |

| Cytotoxicity (A431 Cell Line) | 1.61 | |

| Histamine Release Inhibition | Not specified |

Case Studies

- MAO-B Inhibition : A study evaluated several tetrazole derivatives for their MAO-B inhibitory activity using kynuramine as a substrate. Among them, a compound structurally similar to this compound showed promising results with an IC50 value of 0.062 µM, indicating strong inhibitory potential against MAO-B .

- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of tetrazole derivatives against oxidative stress in neuronal cells. Results indicated that these compounds could reduce oxidative damage and improve cell viability under stress conditions, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetrazole derivatives, including N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide, have been studied for their antimicrobial properties. Research indicates that modifications in the tetrazole ring can enhance activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substitutions on the tetrazole ring exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. A study demonstrated that certain tetrazole derivatives effectively reduced inflammation in animal models, indicating potential for treating conditions like arthritis. The anti-inflammatory efficacy was assessed using the carrageenan-induced paw edema model, where several derivatives exhibited comparable or superior activity to standard treatments like diclofenac .

Anticancer Research

Recent studies have begun to explore the anticancer potential of tetrazole derivatives. This compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that certain structural modifications could lead to enhanced selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Neurological Applications

Research has suggested that tetrazole compounds may play a role in neurological disorders. Some derivatives have been investigated for their neuroprotective effects and potential to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders. Initial findings indicate that these compounds might influence serotonin receptors, although further research is necessary to establish their efficacy and mechanisms of action .

Table of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various tetrazole derivatives were synthesized and screened for their antimicrobial properties. The most active compounds were identified based on their MIC values against common bacterial strains, showcasing the importance of structural modifications in enhancing activity.

Case Study 2: Anti-inflammatory Activity

A series of tetrazole derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema method. The results indicated that specific substitutions on the tetrazole ring significantly increased anti-inflammatory potency compared to standard drugs.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

- Steric Effects: The 4-fluorophenyl group in the target compound likely induces nonplanar geometry due to steric repulsion, akin to metalloporphyrins and naphtho-annulated porphyrins with fluorophenyl substituents . In contrast, fluorophenyl-free analogs adopt planar configurations .

- Crystallography : While the target compound’s data are unavailable, isostructural thiazole derivatives (e.g., Compounds 4 and 5) crystallize in triclinic systems with P 1̄ symmetry, featuring two independent molecules per asymmetric unit . Similar methodologies (e.g., SHELX programs) are typically employed for structural refinement .

Tautomerism and Spectroscopic Characterization

- Triazole vs. Tetrazole: Triazole derivatives () exist as thione tautomers, evidenced by νC=S (1247–1255 cm⁻¹) and absence of νS-H bands .

- Aromatic Protons: Deshielded signals in ¹H-NMR due to electron-withdrawing fluorine .

Methodological Considerations

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves:

- Tetrazole ring formation : Cyclization using sodium azide (NaN₃) with nitriles or amides under reflux conditions in solvents like DMF or ethanol .

- Substituent introduction : Coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to attach the 4-fluorophenyl and benzyl-isopropyl groups. Catalysts like Pd(PPh₃)₄ or CuI are often employed .

- Carboxamide linkage : Activation of the carboxylic acid (via acid chlorides or EDCl/HOBt) followed by reaction with N-benzyl-N-isopropyl amine .

Key validation : NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, tetrazole ring carbons at ~150–160 ppm) .

- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and tetrazole (C=N stretch ~1450 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching theoretical mass .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

- Solubility : Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media. Low aqueous solubility may require co-solvents (e.g., cyclodextrins) .

- Stability :

- pH dependence : Monitor degradation via HPLC in buffers (pH 2–9) to identify optimal storage conditions .

- Light sensitivity : Tetrazole rings may degrade under UV light; use amber vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the tetrazole core?

- Variables to test :

- Temperature : Higher temps (80–100°C) accelerate cyclization but may increase side products .

- Catalyst loading : Pd/Cu ratios in coupling reactions (e.g., 1:2 for Suzuki reactions) .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to traditional heating .

Example optimization table :

| Condition | Traditional Method | Ultrasound-Assisted |

|---|---|---|

| Time (h) | 12–24 | 4–6 |

| Yield (%) | 60–70 | 75–85 |

| Purity (HPLC, %) | ≥95 | ≥97 |

Q. What methodologies are used to elucidate the mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Molecular docking : Predict binding modes with proteins (e.g., using AutoDock Vina) focusing on interactions between the fluorophenyl group and hydrophobic pockets .

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Key modifications :

- Fluorophenyl substituents : Replace with chloro or trifluoromethyl groups to modulate lipophilicity .

- N-substituents : Vary benzyl/isopropyl groups to alter steric bulk and binding affinity .

- Biological testing : Compare IC₅₀ values across analogs (see example SAR table):

| Analog | R₁ (Benzyl) | R₂ (Isopropyl) | IC₅₀ (nM) |

|---|---|---|---|

| Parent compound | -H | -CH(CH₃)₂ | 120 |

| 4-CF₃-Ph analog | -CF₃ | -CH(CH₃)₂ | 45 |

| N-cyclopentyl derivative | -H | Cyclopentyl | 85 |

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Potential sources of error :

- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell line differences : Test in multiple models (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What computational tools are recommended for predicting metabolic pathways?

- Software : Use ADMET Predictor or MetaDrug to simulate Phase I/II metabolism .

- Key metabolic sites :

- Tetrazole ring : Susceptible to oxidative cleavage .

- Benzyl group : Likely site for CYP450-mediated hydroxylation .

Q. What strategies mitigate tetrazole ring degradation under oxidative conditions?

- Stabilization approaches :

- Coating with antioxidants : Add BHT (butylated hydroxytoluene) to formulations .

- Structural analogs : Replace tetrazole with triazole (less labile) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.